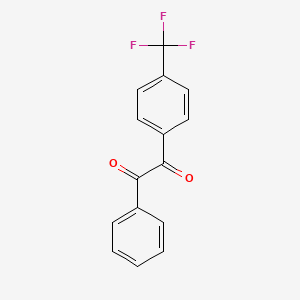![molecular formula C11H10F3NO B13903575 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is a heterocyclic compound featuring a pyrano[4,3-c]pyridine core with a trifluoromethyl group at the 7-position, a methylene group at the 4-position, and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrano[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methylation and Methylene Introduction: The methyl and methylene groups can be introduced through alkylation reactions using reagents like methyl iodide and formaldehyde, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyridine derivative.
Substitution: Formation of substituted pyrano[4,3-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The presence of the trifluoromethyl group can influence the compound’s electronic properties, making it more reactive towards nucleophiles or electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)pyridine: A simpler pyridine derivative with a trifluoromethyl group at the 4-position.
1-methyl-3-trifluoromethyl-4-pyrazole: A pyrazole derivative with similar trifluoromethyl and methyl groups.
Uniqueness
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is unique due to its combination of a pyrano[4,3-c]pyridine core with both a trifluoromethyl group and a methylene group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science.
Eigenschaften
Molekularformel |
C11H10F3NO |
|---|---|
Molekulargewicht |
229.20 g/mol |
IUPAC-Name |
1-methyl-4-methylidene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine |
InChI |
InChI=1S/C11H10F3NO/c1-6-5-16-7(2)8-3-10(11(12,13)14)15-4-9(6)8/h3-4,7H,1,5H2,2H3 |
InChI-Schlüssel |
IKCGUGWOZWOAGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC(=NC=C2C(=C)CO1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






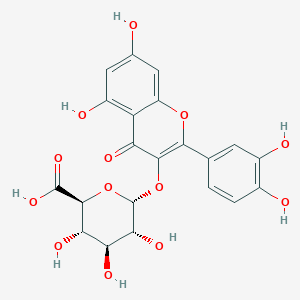
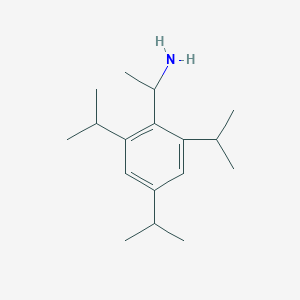
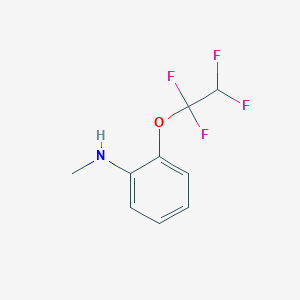
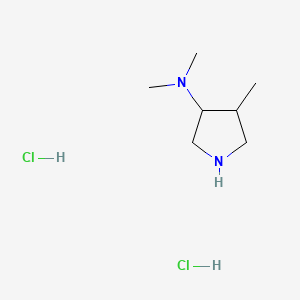
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)

